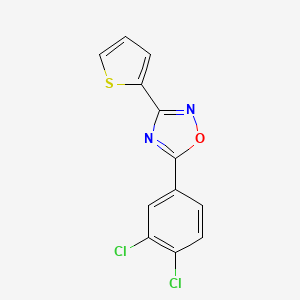![molecular formula C10H8BrNO8 B11499579 2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid](/img/structure/B11499579.png)
2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid: 2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]ethanoic acid , is a chemical compound with the following structure:
Structure: HOOC-CH2−O−C6H3(NO3)(Br)−O−CH2−COOH
This compound contains a carboxylic acid group, a nitro group, and a bromine atom. It is a synthetic derivative of indole and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: One synthetic route involves the diazotization of 2-bromo-4-methoxy-3-methylbenzene followed by coupling with 2-formylcyclohexanone . The detailed steps are as follows:
Diazotization: 2-bromo-4-methoxy-3-methylbenzene reacts with sodium nitrite (NaNO₂) and diluted hydrochloric acid (HCl) at low temperature (0–5 °C) to form the diazonium chloride intermediate.
Japp–Klingemann Coupling: The diazonium chloride reacts with 2-formylcyclohexanone to yield the desired compound.
Industrial Production: Industrial production methods may involve modifications of the synthetic route to achieve higher yields and scalability.
Chemical Reactions Analysis
Reactions:
Substitution: The diazonium salt undergoes substitution reactions.
Functionalization: The Japp–Klingemann coupling introduces a functionalized phenylhydrazonocyclohexanone moiety.
NaNO₂: Sodium nitrite for diazotization.
HCl: Diluted hydrochloric acid for diazotization.
2-formylcyclohexanone: Reagent for the Japp–Klingemann coupling.
Major Products: The major product is 2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a synthetic intermediate for indole derivatives.
Biology: Potential bioactive properties.
Medicine: Investigated for its therapeutic effects.
Industry: May serve as a building block for other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and requires further research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further exploration could highlight its uniqueness compared to related molecules.
Properties
Molecular Formula |
C10H8BrNO8 |
|---|---|
Molecular Weight |
350.08 g/mol |
IUPAC Name |
2-[5-bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid |
InChI |
InChI=1S/C10H8BrNO8/c11-5-1-8(20-4-10(15)16)6(12(17)18)2-7(5)19-3-9(13)14/h1-2H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
LLHBKADQVJAURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(=O)O)Br)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11499497.png)
![2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11499502.png)

![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11499507.png)
![ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate](/img/structure/B11499513.png)
![[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499515.png)
![3-(3-Chlorophenyl)-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}propanoic acid](/img/structure/B11499524.png)

![3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11499534.png)
![[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile](/img/structure/B11499538.png)

![4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11499549.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11499561.png)

